molecular formula C19H30O3Si B14114791 1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester

1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester

Cat. No.: B14114791
M. Wt: 334.5 g/mol
InChI Key: BRLQPFHBASRIKO-UHFFFAOYSA-N
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Description

1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester is a complex organic compound with a unique structure that includes an indene core, an acetic acid moiety, and a silyl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The silyl ether group may play a role in modulating the compound’s reactivity and stability, while the indene core can interact with biological targets through π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester is unique due to the presence of the silyl ether group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H30O3Si

Molecular Weight

334.5 g/mol

IUPAC Name

methyl 2-[5-[tert-butyl(dimethyl)silyl]oxy-1-methyl-2,3-dihydroinden-1-yl]acetate

InChI

InChI=1S/C19H30O3Si/c1-18(2,3)23(6,7)22-15-8-9-16-14(12-15)10-11-19(16,4)13-17(20)21-5/h8-9,12H,10-11,13H2,1-7H3

InChI Key

BRLQPFHBASRIKO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=O)OC

Origin of Product

United States

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